![molecular formula C14H20N2O2 B5769347 N-[3-(acetylamino)phenyl]-2-ethylbutanamide](/img/structure/B5769347.png)
N-[3-(acetylamino)phenyl]-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-ethylbutanamide, also known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. It was first synthesized in 2003 by scientists at Novartis Pharma AG in Switzerland. Since then, AEB071 has been extensively studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and neurological disorders.
Wirkmechanismus
N-[3-(acetylamino)phenyl]-2-ethylbutanamide works by inhibiting the activity of PKC enzymes, which play a key role in several cellular processes, including cell proliferation, differentiation, and survival. By inhibiting PKC activity, this compound can disrupt the signaling pathways that promote the growth and survival of cancer cells and the activation of T cells in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In autoimmune disorders, this compound can inhibit the activation of T cells and the production of pro-inflammatory cytokines, which can reduce inflammation and tissue damage. In neurological disorders, this compound can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(acetylamino)phenyl]-2-ethylbutanamide in lab experiments is its high specificity for PKC enzymes, which allows researchers to selectively target these enzymes without affecting other cellular processes. Another advantage is its low toxicity, which makes it a safer alternative to other PKC inhibitors. One limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-ethylbutanamide. One direction is to further investigate its potential use in treating various types of cancer, including those that are resistant to conventional chemotherapy. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying its effects in neurological disorders and to develop more effective formulations for its administration.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2-ethylbutanamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-nitroacetanilide with ethyl 2-bromobutyrate to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the corresponding amine. The amine is then acetylated using acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2-ethylbutanamide has been extensively studied for its potential use in treating various diseases. In cancer research, this compound has shown promising results in inhibiting the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In autoimmune disorders, this compound has been shown to inhibit the activation of T cells, which play a key role in the development of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11(5-2)14(18)16-13-8-6-7-12(9-13)15-10(3)17/h6-9,11H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBBIFCOKCXNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)
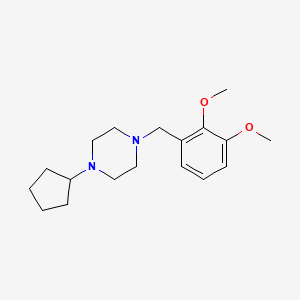
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
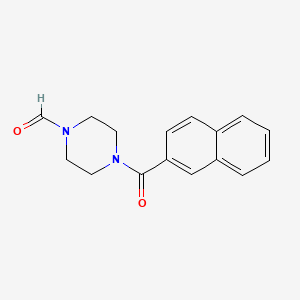
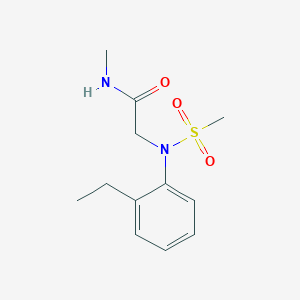


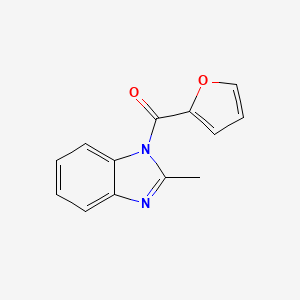
![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)
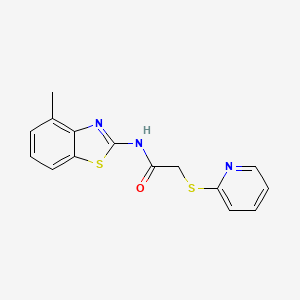
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)